Boc-L-beta-Homothreonine(Benzyl)-Hydroxyl is a compound primarily used in peptide synthesis and drug discovery. It belongs to the class of protected amino acids, which are essential in the field of organic chemistry for constructing peptides and proteins. The compound is characterized by its unique structure that includes a benzyl protection group and a beta-homothreonine residue.
This compound falls under the category of amino acid derivatives and is classified as a protected amino acid. The protection groups, such as the tert-butyloxycarbonyl (Boc) group, are critical for preventing undesired reactions during peptide synthesis.
The synthesis of Boc-L-beta-Homothreonine(Benzyl)-Hydroxyl typically involves several key steps:
The reaction conditions generally require an inert atmosphere to prevent moisture interference, and solvents like dichloromethane or dimethylformamide are commonly used for solubilization during the synthesis process.
Boc-L-beta-Homothreonine(Benzyl)-Hydroxyl has a complex molecular structure characterized by:
Boc-L-beta-Homothreonine(Benzyl)-Hydroxyl undergoes several types of chemical reactions:
The deprotection process typically requires careful control of temperature and reaction time to avoid degradation of sensitive side chains present in peptides.
The mechanism of action for Boc-L-beta-Homothreonine(Benzyl)-Hydroxyl involves its role as a protected amino acid during peptide synthesis. The protective groups prevent unwanted side reactions while allowing for selective coupling with other amino acids. Upon deprotection, it contributes to the formation of biologically active peptides.
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment, confirming that it typically exceeds 97% purity .
Boc-L-beta-Homothreonine(Benzyl)-Hydroxyl has several scientific applications:
Non-proteinogenic amino acids (NPAAs) are pivotal in expanding the functional landscape of therapeutic peptides. Unlike proteinogenic counterparts, NPAAs introduce enhanced metabolic stability, modified conformational dynamics, and reduced immunogenicity. Their integration addresses critical limitations of natural peptides:
Table 1: Impact of NPAA Modifications on Peptide Properties
Modification Type | Representative NPAA | Functional Outcome | Therapeutic Example |
---|---|---|---|
D-Amino Acid Substitution | d-Ile/d-allo-Ile | Protease resistance | Surugamide antibiotics [6] |
Side Chain Heterocyclization | Bromo-alkenyl derivatives | Azole ring formation | Peptide macrocyclization [6] |
N-Alkylation | N-methyl amino acids | Membrane permeability | GLP-1 agonists [1] |
β-Homo Amino Acids | β³-HThr derivatives | Backbone extension | Peptide foldamers [7] |
β-Homologation extends the amino acid backbone by inserting a methylene unit (–CH₂–) between Cα and the carbonyl group. This modification confers unique advantages:
Table 2: Comparative Analysis of β-Homo Amino Acid Derivatives
Compound | Molecular Formula | Optical Rotation [α]D²⁵ | Key Applications |
---|---|---|---|
Boc-L-beta-HThr(Bzl)-OH | C₁₆H₂₃NO₅ | +13.5° to +18.5° (c=1, MeOH) | Orthogonal SPPS building block [5] |
Boc-L-beta-HSer(Bzl)-OH | C₁₆H₂₃NO₅ | +22.0° ±1.0° (c=1, MeOH) | Turn-inducing motifs [9] |
Boc-L-beta-HTyr(Bzl)-OH | C₂₂H₂₇NO₅ | Not reported | Bradykinin antagonists [3] [10] |
Protective groups in Boc-L-beta-HThr(Bzl)-OH exemplify orthogonality principles essential for SPPS:
Table 3: Protective Group Orthogonality in SPPS
Protective Group | Removal Conditions | Compatible Groups | Incompatible Groups |
---|---|---|---|
Boc (Nᵅ-amino) | TFA/DCM (25–50%), 0.5–1 h | Bzl, OBzl, Acm | Fmoc, tBu |
Bzl (Side chain) | HF (0°C, 1 h) or H₂/Pd | Boc, Acm | Fmoc, Nps |
Fmoc (Nᵅ-amino) | Piperidine/DMF (20%), 5–20 min | tBu, Trt | Boc |
Modern SPPS leverages these strategies for complex peptides:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4